1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl-
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Overview
Description
(Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenyl-3-buten-2-one and trifluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
(Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-Amino-4-phenyl-3-buten-2-one: Lacks the trifluoromethyl group.
(Z)-4-Amino-1,1,1-trifluoro-3-buten-2-one: Lacks the phenyl group.
Uniqueness
(Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one is unique due to the presence of both the trifluoromethyl and phenyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C10H8F3NO |
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Molecular Weight |
215.17 g/mol |
IUPAC Name |
(Z)-4-amino-1,1,1-trifluoro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-6H,14H2/b8-6- |
InChI Key |
PRDFATFVFRBFGR-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)N |
Origin of Product |
United States |
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